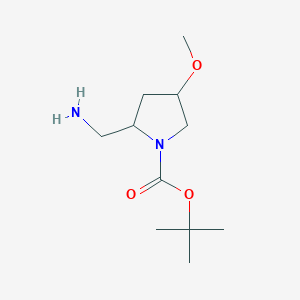

Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate

Descripción

Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent at the 4-position, and an aminomethyl group at the 2-position. This structure combines a conformationally constrained pyrrolidine ring with functional groups that enhance its utility in organic synthesis, particularly in pharmaceutical intermediates. The Boc group protects the amine during synthetic steps, while the methoxy and aminomethyl groups influence reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name |

tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDVNHOTDTUUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Functional Groups: The aminomethyl and methoxy groups are introduced through nucleophilic substitution reactions. The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the methoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate has garnered attention for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of novel therapeutics.

Antidepressant Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that specific analogs of this compound showed significant improvements in depressive behaviors in rodent models, suggesting a pathway for further development into antidepressant medications .

Anticancer Properties

Research has also highlighted the anticancer potential of pyrrolidine derivatives. Compounds similar to tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate have shown efficacy against various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies revealed that these compounds induce apoptosis and inhibit cell proliferation through the activation of specific signaling pathways .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules.

Synthesis of Bioactive Molecules

Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate can be utilized to synthesize other bioactive molecules through various chemical reactions such as:

- N-Alkylation : This reaction allows for the introduction of alkyl groups to enhance lipophilicity and biological activity.

- Amide Formation : The carboxylic acid group can be converted into amides, which are crucial in drug design for improving pharmacokinetic properties.

| Reaction Type | Description | Outcome |

|---|---|---|

| N-Alkylation | Introduction of alkyl groups | Enhanced bioactivity |

| Amide Formation | Conversion of carboxylic acid to amides | Improved pharmacokinetics |

Case Studies

Several studies have documented the applications of tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate in drug development:

Case Study: Antidepressant Development

A study published in Journal of Medicinal Chemistry explored the modification of this compound to enhance its antidepressant efficacy. The researchers synthesized several analogs and tested their effects on serotonin reuptake inhibition, finding that certain modifications led to significantly improved activity compared to existing antidepressants .

Case Study: Cancer Therapeutics

In another study featured in Cancer Research, researchers investigated the effects of pyrrolidine derivatives on cancer cell lines. They discovered that tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate exhibited selective cytotoxicity against malignant cells while sparing normal cells, highlighting its potential as a lead compound for anticancer drug development .

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological targets, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Features and Functional Groups

The compound’s structural uniqueness lies in the combination of 4-methoxy and 2-aminomethyl groups on the pyrrolidine ring. Below is a comparison with key analogs:

Actividad Biológica

Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate

- Molecular Formula : C12H19N1O3

- Molecular Weight : 225.29 g/mol

- CAS Number : 103057-44-9

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its biological activity through various mechanisms.

Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate exhibits several mechanisms of action that are crucial for its biological effects:

- Enzyme Inhibition :

- Receptor Modulation :

-

Cellular Signaling Pathways :

- Research indicates that related compounds can affect cellular signaling pathways, including those involved in apoptosis and cell proliferation, suggesting that this compound may also have anticancer properties.

Anti-inflammatory Effects

Studies have shown that tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate has notable anti-inflammatory properties. For instance:

- Case Study : In a model of induced inflammation, administration of the compound resulted in a significant decrease in inflammatory markers compared to control groups . This suggests its potential utility in treating inflammatory disorders.

Anticancer Potential

The compound's structure suggests it may possess anticancer properties through various mechanisms:

- HSP90 Inhibition : Similar compounds have been shown to inhibit Heat Shock Protein 90 (HSP90), which is involved in the stabilization of several oncogenic proteins. Inhibiting HSP90 can lead to the degradation of these proteins, thereby reducing tumor growth .

- Case Study : In vitro studies demonstrated that treatment with the compound led to reduced viability in cancer cell lines, indicating its potential as an anticancer agent .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate:

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate?

The compound can be synthesized via multistep routes starting from chiral precursors like L-proline. For example, (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate derivatives are synthesized in 4 steps from L-proline, involving Boc protection, functional group modifications, and purification via silica gel chromatography . Key steps include stereoselective alkylation and deprotection under mild acidic conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize racemization.

Q. How can the structural integrity of this compound be validated?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. For example, tert-butyl-protected pyrrolidine derivatives often crystallize in monoclinic systems, with hydrogen bonding patterns analyzed via graph set theory .

- NMR spectroscopy : Analyze H and C NMR to confirm methoxy, tert-butyl, and aminomethyl groups. Compare experimental shifts with computational predictions (e.g., CC-DPS data ).

- Mass spectrometry : Confirm molecular weight (e.g., expected [M+H] = 231.3) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,4S vs. 2S,4R configurations) impact reactivity in downstream applications?

Stereochemistry significantly influences hydrogen-bonding networks and biological activity. For instance, (2R,4S)-configured analogs form distinct hydrogen-bonding motifs (e.g., C(6) chains vs. discrete dimers) in crystal lattices, altering solubility and intermolecular interactions . Computational studies (e.g., QSPR models) can predict how stereochemistry affects log P and bioavailability .

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

- SHELX refinement : Use restraints for anisotropic displacement parameters and validate via R-factor convergence (e.g., R1 < 0.05 for high-resolution data) .

- Hydrogen bonding analysis : Apply Etter’s graph set theory to identify motifs (e.g., intramolecular N–H···O bonds) that stabilize specific conformations .

- Cross-validate with DFT calculations : Compare experimental bond lengths/angles with quantum-chemically optimized geometries .

Q. What strategies optimize the synthesis of enantiomerically pure derivatives?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry at the 2- and 4-positions .

- Kinetic resolution : Employ enzymes (e.g., lipases) or chiral catalysts for asymmetric synthesis.

- Chromatographic separation : Utilize chiral stationary phases (e.g., cellulose-based columns) for resolving racemic mixtures .

Methodological Considerations

Q. How can computational tools predict the compound’s physicochemical properties?

- CC-DPS profiling : Leverage quantum chemistry and QSPR models to predict log S (-2.1 to -1.5), polar surface area (~60 Å), and solubility in aprotic solvents .

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) to guide functionalization of the aminomethyl group .

Q. What experimental precautions are necessary to prevent decomposition during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.